6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one
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Overview
Description
6-Methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring, with a methoxy group at the 6-position and an indole moiety attached via a carbonyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 6-position using methyl iodide and a base such as potassium carbonate.
Attachment of the Indole Moiety: The indole moiety can be synthesized separately through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The indole is then coupled to the chromen-2-one core via an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an inhibitor of certain enzymes due to its ability to interact with active sites through its indole and chromen-2-one moieties. It is also studied for its antioxidant properties.
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory, anticancer, and antimicrobial activities. The presence of both indole and chromen-2-one structures contributes to its pharmacological potential.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one involves its interaction with various molecular targets. The indole moiety can bind to enzyme active sites, inhibiting their activity, while the chromen-2-one core can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to the inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one: Similar in structure but lacks the indole moiety.
3-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2H-chromen-2-one: Similar but without the methoxy group at the 6-position.
6-Hydroxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one: Similar but with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of 6-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-2H-chromen-2-one lies in its combination of the methoxy group, indole moiety, and chromen-2-one core, which together confer a distinct set of chemical and biological properties. This combination allows for diverse functionalizations and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6-methoxy-3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-12-9-13-5-3-4-6-17(13)21(12)19(22)16-11-14-10-15(24-2)7-8-18(14)25-20(16)23/h3-8,10-12H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIZEASHHBZHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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